4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine
Overview
Description
4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
The synthesis of 4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine involves several steps:
Starting Materials: The synthesis begins with the preparation of 4,6-dimethylpyrimidin-2-amine and 6-nitro-1,3-benzodioxole.
Condensation Reaction: The key step involves the condensation of 4,6-dimethylpyrimidin-2-amine with 6-nitro-1,3-benzodioxole in the presence of a suitable catalyst to form the desired product.
Reaction Conditions: The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine undergoes various chemical reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Common reagents used in these reactions include reducing agents like sodium borohydride, nucleophiles like amines, and acids or bases for hydrolysis.
Scientific Research Applications
4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: It is explored for its use in the synthesis of other bioactive compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine can be compared with other pyrimidine derivatives:
4,6-dimethylpyrimidin-2-amine: Lacks the nitrobenzodioxole moiety, resulting in different pharmacological properties.
6-nitro-1,3-benzodioxole: Does not contain the pyrimidine ring, leading to distinct chemical reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c1-8-3-9(2)17-14(16-8)18-15-6-10-4-12-13(23-7-22-12)5-11(10)19(20)21/h3-6H,7H2,1-2H3,(H,16,17,18)/b15-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFAXXAGJKPALS-GIDUJCDVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809671 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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